5,6-Dichloro-2-(chloromethylidene)-6-methylocta-3,7-dienal
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Overview
Description
Cartilagineal is an organochlorine compound.
Scientific Research Applications
Marine Algae Derived Compounds
Marine algae, specifically red macroalgae, are known to produce a variety of halogenated monoterpenes, which include compounds structurally related to 5,6-Dichloro-2-(chloromethylidene)-6-methylocta-3,7-dienal. These compounds have been isolated from species such as Chondrococcus hornemannii and have been studied for their complex structures, which are determined through extensive spectroscopic analysis. The presence of halogenated monoterpenes in marine algae highlights their potential role in ecological interactions and chemical defense mechanisms within marine ecosystems (Coll & Wright, 1987).
Chemical Synthesis and Rearrangements
Halogenated compounds similar to this compound have been studied in the context of chemical synthesis and rearrangements. These studies often explore the reactivity and transformation of such compounds under various conditions, leading to the formation of novel structures and providing insights into the mechanisms of chemical reactions. For instance, compounds with structural similarities have been subjected to rearrangements in the presence of acids to yield new compounds, which has implications for synthetic chemistry and the development of new materials (Berger & Neuenschwander, 1995).
Atmospheric Chemistry of Marine Algal Compounds
The atmospheric chemistry of halogenated monoterpenes from marine algae, including compounds akin to this compound, has been investigated to understand their environmental impact. These studies focus on the interaction of such compounds with atmospheric oxidants and their role in the formation of secondary organic aerosols. The research suggests that these compounds, despite their low yield in marine algae, can significantly influence atmospheric chemistry through rapid oxidation processes, contributing to cloud condensation nuclei and potentially affecting climate dynamics (Khan et al., 2022).
Properties
Molecular Formula |
C10H11Cl3O |
---|---|
Molecular Weight |
253.5 g/mol |
IUPAC Name |
(2E,3E)-5,6-dichloro-2-(chloromethylidene)-6-methylocta-3,7-dienal |
InChI |
InChI=1S/C10H11Cl3O/c1-3-10(2,13)9(12)5-4-8(6-11)7-14/h3-7,9H,1H2,2H3/b5-4+,8-6+ |
InChI Key |
VUMGFDOJOXNAHX-DVBIZMGNSA-N |
Isomeric SMILES |
CC(C=C)(C(/C=C/C(=C\Cl)/C=O)Cl)Cl |
SMILES |
CC(C=C)(C(C=CC(=CCl)C=O)Cl)Cl |
Canonical SMILES |
CC(C=C)(C(C=CC(=CCl)C=O)Cl)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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